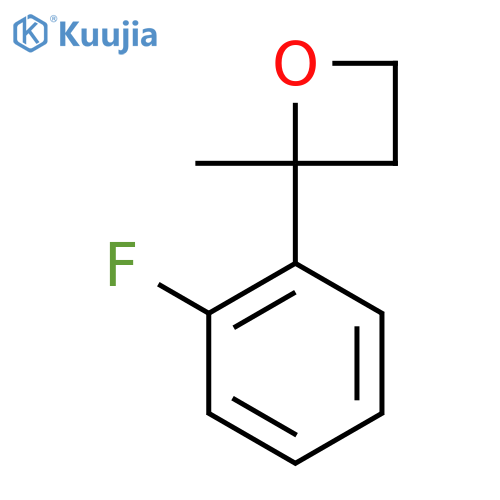Cas no 1781914-11-1 (2-(2-Fluorophenyl)-2-methyloxetane)

1781914-11-1 structure
商品名:2-(2-Fluorophenyl)-2-methyloxetane
2-(2-Fluorophenyl)-2-methyloxetane 化学的及び物理的性質
名前と識別子
-
- 2-(2-fluorophenyl)-2-methyloxetane
- EN300-1627497
- 1781914-11-1
- 2-(2-Fluorophenyl)-2-methyloxetane
-
- インチ: 1S/C10H11FO/c1-10(6-7-12-10)8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3
- InChIKey: ANDMFHCAYUGJQN-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC=CC=1C1(C)CCO1
計算された属性
- せいみつぶんしりょう: 166.079393132g/mol
- どういたいしつりょう: 166.079393132g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 171
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2
2-(2-Fluorophenyl)-2-methyloxetane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1627497-0.05g |
2-(2-fluorophenyl)-2-methyloxetane |
1781914-11-1 | 0.05g |
$924.0 | 2023-07-10 | ||
| Enamine | EN300-1627497-100mg |
2-(2-fluorophenyl)-2-methyloxetane |
1781914-11-1 | 100mg |
$968.0 | 2023-09-22 | ||
| Enamine | EN300-1627497-0.25g |
2-(2-fluorophenyl)-2-methyloxetane |
1781914-11-1 | 0.25g |
$1012.0 | 2023-07-10 | ||
| Enamine | EN300-1627497-1.0g |
2-(2-fluorophenyl)-2-methyloxetane |
1781914-11-1 | 1.0g |
$1100.0 | 2023-07-10 | ||
| Enamine | EN300-1627497-2.5g |
2-(2-fluorophenyl)-2-methyloxetane |
1781914-11-1 | 2.5g |
$2155.0 | 2023-07-10 | ||
| Enamine | EN300-1627497-10000mg |
2-(2-fluorophenyl)-2-methyloxetane |
1781914-11-1 | 10000mg |
$4729.0 | 2023-09-22 | ||
| Enamine | EN300-1627497-1000mg |
2-(2-fluorophenyl)-2-methyloxetane |
1781914-11-1 | 1000mg |
$1100.0 | 2023-09-22 | ||
| Enamine | EN300-1627497-5.0g |
2-(2-fluorophenyl)-2-methyloxetane |
1781914-11-1 | 5.0g |
$3189.0 | 2023-07-10 | ||
| Enamine | EN300-1627497-250mg |
2-(2-fluorophenyl)-2-methyloxetane |
1781914-11-1 | 250mg |
$1012.0 | 2023-09-22 | ||
| Enamine | EN300-1627497-2500mg |
2-(2-fluorophenyl)-2-methyloxetane |
1781914-11-1 | 2500mg |
$2155.0 | 2023-09-22 |
2-(2-Fluorophenyl)-2-methyloxetane 関連文献
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
1781914-11-1 (2-(2-Fluorophenyl)-2-methyloxetane) 関連製品
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
